molecular formula C11H12BrFO2 B1520587 Tert-butyl 3-bromo-4-fluorobenzoate CAS No. 375368-94-8

Tert-butyl 3-bromo-4-fluorobenzoate

Cat. No. B1520587
CAS RN: 375368-94-8
M. Wt: 275.11 g/mol
InChI Key: MUGCZCJMBJFCIX-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-4-fluorobenzoate is a chemical compound with the CAS Number: 375368-94-8. It has a molecular weight of 275.12 and its IUPAC name is tert-butyl 3-bromo-4-fluorobenzoate . It is a solid substance stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-bromo-4-fluorobenzoate is represented by the linear formula C11H12BrFO2 . The InChI code for this compound is 1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 3-bromo-4-fluorobenzoate is a solid substance . It is stored in dry conditions at 2-8°C .

Scientific Research Applications

Organic Synthesis and Reaction Studies

Tert-butyl 3-bromo-4-fluorobenzoate has been utilized in various organic synthesis processes. For instance, it plays a role in regioselective ortho-lithiation of fluoroarenes carrying chlorine or bromine as additional substituents, which is a significant process in organic chemistry. This application was demonstrated when deprotonation of fluoroarenes, such as 1-chloro-4-fluorobenzene, using potassium tert-butoxide and butyllithium (a superbase reagent), yielded chlorofluorobenzoic acids (Mongin & Schlosser, 1996).

Synthesis of Novel Compounds

The compound has also been used in the synthesis of new chemical entities. An example is the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was synthesized via a condensation reaction between carbamimide and 3-fluorobenzoic acid. This process involved characterizations like LCMS, NMR, IR, and X-ray diffraction studies. The synthesized compound was evaluated for its antibacterial and anthelmintic activity, showing moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Fluorescent Molecular Studies

In another study, tert-butyl 3-bromo-4-fluorobenzoate derivatives were used in the design and synthesis of fluorescent molecular rotors of boron derived from Schiff bases. These compounds were characterized through various spectroscopic methods and found to have low cytotoxicity, indicating potential for bioimaging applications (Ibarra-Rodrı Guez et al., 2017).

Catalytic Reactions

Tert-butyl 3-bromo-4-fluorobenzoate also finds application in catalytic reactions. For example, it was used in palladium-catalyzed coupling of aryl halides with ester enolates to produce alpha-aryl esters at room temperature, showcasing its utility in facilitating diverse chemical transformations (Jørgensen et al., 2002).

Pharmaceutical Research

In the pharmaceutical domain, a variant of tert-butyl 3-bromo-4-fluorobenzoate was employed as an intermediate in the synthesis of a target mTOR targeted PROTAC molecule. This process involved the use of palladium-catalyzed Suzuki reaction, highlighting the compound's relevance in the synthesis of complex pharmaceutical agents (Zhang et al., 2022).

Radiolabeling in Medical Imaging

Furthermore, tert-butyl 3-bromo-4-fluorobenzoate-related compounds have been used in positron emission tomography (PET). N-Succinimidyl 3-(di-tert-butyl[18F]fluorosilyl)benzoate, a derivative, is a prosthetic group for radiolabeling proteins, facilitating PET imaging. This compound provides an efficient and technically simpler alternative for protein 18F-labeling (Kostikov et al., 2012).

Safety and Hazards

The safety information for Tert-butyl 3-bromo-4-fluorobenzoate indicates that it is a hazardous compound. The GHS signal word is “Danger” and the hazard statements include H301-H311-H331 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation .

properties

IUPAC Name

tert-butyl 3-bromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGCZCJMBJFCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660588
Record name tert-Butyl 3-bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-bromo-4-fluorobenzoate

CAS RN

375368-94-8
Record name tert-Butyl 3-bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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